An In-depth Technical Guide to 1,4-Benzodioxine-2-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Benzodioxine-2-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzodioxine-2-carbonyl chloride, a key heterocyclic building block, is a highly reactive acyl chloride derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a benzene ring fused to a dioxane ring with a reactive carbonyl chloride group, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1,4-benzodioxine-2-carbonyl chloride, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, particularly in the development of pharmaceuticals such as Doxazosin and Viloxazine.
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The introduction of a reactive carbonyl chloride at the 2-position of this scaffold creates a powerful synthetic handle for the construction of more complex molecules through nucleophilic acyl substitution reactions. This guide focuses on the properties and utility of 1,4-benzodioxine-2-carbonyl chloride as a pivotal reagent for accessing novel chemical entities with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
Physical Properties
1,4-Benzodioxine-2-carbonyl chloride is a solid at room temperature with the following key physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₃ | [2][3] |
| Molecular Weight | 198.60 g/mol | [2][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 56-59 °C | [4] |
| Boiling Point | Data not available; a related, more complex derivative has a boiling point of 545.8 ± 50.0 °C at 760 mmHg, suggesting a high boiling point for the title compound.[6] Acyl chlorides are often distilled under vacuum to prevent thermal decomposition.[7] | N/A |
| Solubility | Soluble in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF).[5] | N/A |
| CAS Number | 3663-81-8 | [2][4] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 1,4-benzodioxine-2-carbonyl chloride.
-
¹H NMR (DMSO-d₆, δ ppm): 6.83-6.91 (m, 4H, Ar-H), 5.14 (t, 1H, J = 11.5 Hz, 2-CH), 4.95 (d, 1H, J = 7.3 Hz, 3-CH₂), 4.52 (dd, 1H, J = 9.7, 2.7 Hz, 3-CH₂).[5]
-
Infrared (IR) Spectroscopy (KBr, ν, cm⁻¹): A strong absorption band characteristic of the acid chloride carbonyl group is observed around 1750 cm⁻¹.[5] Other notable peaks include those for C-O stretching of the dioxane ring and C-Cl stretching.[5]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group.[11]
Synthesis and Purification
The most common and efficient method for the preparation of 1,4-benzodioxine-2-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent.
Synthesis from 1,4-Benzodioxan-2-carboxylic Acid
The conversion of 1,4-benzodioxan-2-carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂).[5]
Figure 1: Synthesis of 1,4-benzodioxine-2-carbonyl chloride.
Experimental Protocol:
-
To a solution of 1,4-benzodioxan-2-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add an excess of thionyl chloride (typically 2-3 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude 1,4-benzodioxine-2-carbonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). It is crucial to perform these steps under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[7]
Chemical Reactivity and Mechanistic Insights
The chemistry of 1,4-benzodioxine-2-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.
General Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.
Figure 2: General mechanism of nucleophilic acyl substitution.
Reactions with Amines: Amide Formation
1,4-Benzodioxine-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.
Example: Reaction with Piperazine
A well-documented example is the reaction with piperazine to form N-(1,4-benzodioxan-2-carbonyl)piperazine, a key intermediate in the synthesis of several pharmaceuticals.[12]
Experimental Protocol:
-
A suspension of piperazine and a base (e.g., sodium acetate) is prepared in a suitable solvent mixture (e.g., water/acetone).[12]
-
The pH is adjusted to slightly acidic conditions.[12]
-
A solution of 1,4-benzodioxan-2-carbonyl chloride is added portionwise while maintaining the temperature and pH.[12]
-
After the reaction is complete, the product is isolated through extraction and purification, often as a hydrochloride salt.[12]
Reactions with Alcohols and Phenols: Ester Formation
The reaction with alcohols and phenols yields the corresponding esters. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.
Example: Reaction with Ethanol
The reaction with ethanol would produce ethyl 1,4-benzodioxan-2-carboxylate.
Experimental Protocol:
-
Dissolve 1,4-benzodioxine-2-carbonyl chloride in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add an equivalent of ethanol followed by a slight excess of a base like pyridine or triethylamine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
The reaction mixture is then washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude ester, which can be further purified by chromatography or distillation.
Applications in Drug Development
The 1,4-benzodioxane scaffold is a cornerstone in the design of various therapeutic agents. 1,4-Benzodioxine-2-carbonyl chloride and its derivatives are instrumental in the synthesis of several marketed drugs.
Doxazosin
Doxazosin is an α₁-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.[5] A key step in its synthesis involves the coupling of N-(1,4-benzodioxan-2-carbonyl)piperazine with a quinazoline derivative.[5]
Viloxazine
Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[7] While various synthetic routes exist, some involve the use of 1,4-benzodioxane-based intermediates that can be derived from 1,4-benzodioxine-2-carbonyl chloride.[7][13]
Safety, Handling, and Storage
1,4-Benzodioxine-2-carbonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with moisture, as it will hydrolyze to the carboxylic acid and release HCl gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.
Conclusion
1,4-Benzodioxine-2-carbonyl chloride is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the research and development of novel bioactive compounds.
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